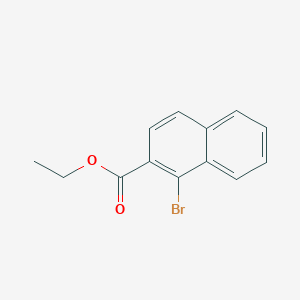![molecular formula C21H16F2N4O3 B2461052 3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921581-17-1](/img/structure/B2461052.png)
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The Dimroth rearrangement, which is often used in the synthesis of such compounds, can lead to a variety of structural isomers .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by several factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Aplicaciones Científicas De Investigación
- The Dimroth rearrangement has been employed in the synthesis of condensed pyrimidines, which serve as key structural fragments for antiviral compounds . This rearrangement involves the isomerization of heterocycles, leading to the relocation of heteroatoms within the rings of condensed systems. The process offers advantages such as good yields, ease of operation, and the use of a wide range of substrates.
- Substituted phenyl derivatives of pyrrolo[2,3-d]pyrimidine have shown anti-tubercular activity. Specifically, 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives exhibited slightly improved activity compared to 4-halo (para; C-4) substituted derivatives .
- A novel benzo[4,5]furo[3,2-d]pyrimidine-based host has been explored as an n-type host material for organic light-emitting diodes (OLEDs) . The compound’s electronic properties make it suitable for use in optoelectronic devices.
- Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2 . These compounds exhibit promising IC50 values.
Antiviral Agents
Antitubercular Activity
Organic Electronics
Cytotoxicity Against Cancer Cells
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Propiedades
IUPAC Name |
3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-8-7-13(22)9-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFAFKOBKKMLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

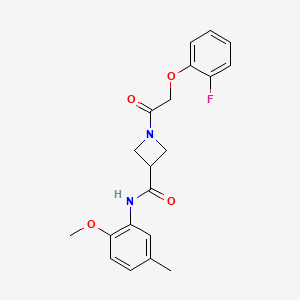

![1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2460976.png)
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)
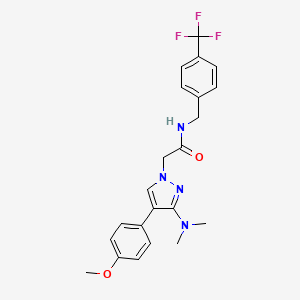
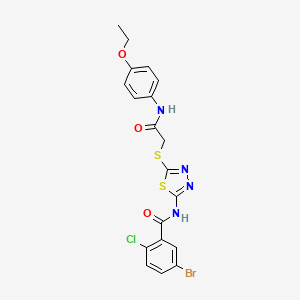
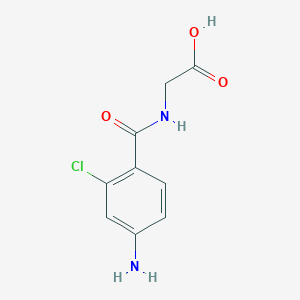
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)


![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)
